2-(6-Methoxy-2-naphthyl)propionic acid
Overview
Description
“2-(6-Methoxy-2-naphthyl)propionic acid” is a non-selective cyclooxygenase (COX-1 and COX-2) inhibitor . It is an anti-inflammatory, analgesic, and antipyretic .
Synthesis Analysis
The synthesis of “this compound” can be achieved from 6’-Methoxy-2’-propiononaphthone and Trimethoxymethane .Molecular Structure Analysis
The molecular formula of “this compound” is C14H14O3 . For more detailed structural analysis, please refer to the relevant scientific literature .Physical and Chemical Properties Analysis
“this compound” is a white solid . It has a melting point of 157°C , and a predicted boiling point of 403.9±20.0 °C . It is insoluble in water but soluble in methanol .Scientific Research Applications
Synthesis and Pharmaceutical Properties : It is synthesized through a reaction involving di(6-methoxy-2-naphthyl)-zinc or 6-methoxy-2-naphthylzinc halide and exhibits anti-inflammatory, analgesic, and antipyretic activities. This indicates its potential use as a pharmaceutical agent for conditions requiring these properties (Cramer, 2001).
Intermediate in Naproxen Synthesis : As an intermediate in the synthesis of d-Naproxen, a widely-used nonsteroidal anti-inflammatory drug (NSAID), it plays a crucial role in the pharmaceutical industry. The optimization of its synthesis conditions reflects its importance in the drug manufacturing process (Lu Xian, 2000).
Amino Derivative Synthesis : The synthesis of amino 2 (5 bromo 6 methoxy 2 naphthyl) propionic acid, an intermediate of naproxen, highlights its versatility in chemical reactions and its significance in producing various pharmacologically active compounds (H. Ai, 2002).
Friedel-Crafts Reaction Application : Its preparation through a regioselective Friedel-Crafts reaction suggests its potential in organic synthesis, showcasing its versatility and utility in producing complex molecules (K. Arai et al., 1983).
Gastric Mucosa Morphological Changes : Its use as a non-steroid anti-inflammatory drug under the trade-mark Naprosyn has been studied for its effects on gastric mucosa. This is crucial for understanding the side effects and the safe application of the drug (G. Orlicz-Szczęsna & M. Gąbka, 1990).
Catalytic Carbonylation : The catalytic carbonylation into methyl ester of α-(6-methoxyl-2-naphthyl)propionic acid (Naproxen) showcases the chemical's reactivity and importance in producing ester derivatives with pharmaceutical significance (Hongying Zhou et al., 1998).
Configuration Determination : The absolute configurations of related compounds have been reconfirmed through various methods, indicating the scientific interest in understanding its stereochemistry for better application in drug design and synthesis (Akio Ichikawa et al., 2002).
Enantioselective Hydrolysis : Enzymatic methods for the continuous production of the active S form highlight its significance in producing optically pure drugs, which is crucial for their efficacy and safety (E. Battistel et al., 1991).
Mechanism of Action
Safety and Hazards
“2-(6-Methoxy-2-naphthyl)propionic acid” is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . It is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Proper safety measures should be taken while handling this compound .
Relevant Papers For a more detailed understanding of “this compound”, please refer to the relevant scientific literature .
Properties
IUPAC Name |
2-(6-methoxynaphthalen-2-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10/h3-9H,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWTZPSULFXXJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70860274 | |
Record name | 2-(6-Methoxynaphthalen-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70860274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23981-80-8, 26159-31-9 | |
Record name | (±)-Naproxen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23981-80-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Racemic Naproxen | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023981808 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(6-Methoxynaphthalen-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70860274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-2-(6-methoxy-2-naphthyl)propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.153 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(6-methoxy-2-naphthyl)propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.776 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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